Mavelertinib
Descripción general
Descripción
Mavelertinib, also known as PF-06747775, is a specific inhibitor of EGFR T790M . It causes cell death in EGFR T790M-positive tumor cells, while sparing wild-type EGFR . It is under investigation in clinical trials for patients with NSCLC EGFR Mutations (Del 19 or L858R +/- T790M) .
Chemical Reactions Analysis
Mavelertinib was identified as a potent inhibitor of G. lamblia growth and proliferation . It has in vitro efficacy against metronidazole-resistant 713-M3 strains . Other EGFR-TKIs screened in follow-up assays exhibited insignificant inhibition of G. lamblia at 5 μM, suggesting that the primary molecular target of mavelertinib may have a different mechanistic binding mode from human EGFR-tyrosine kinase .Aplicaciones Científicas De Investigación
Lung Cancer Treatment
Scientific Field
Application Summary
Mavelertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI), has been used in the treatment of lung cancer . It targets EGFR T790M resistance, a common mutation in non-small cell lung cancer .
Methods of Application
The specific methods of application involve administering Mavelertinib to patients with lung cancer who have the EGFR T790M mutation . The dosage and frequency of administration would be determined by a medical professional.
Results/Outcomes
Treatment with Mavelertinib has shown initial efficacy, but nearly all treated patients eventually develop drug resistance due to the emergence of new mutations or rewired signaling pathways . Despite this, the current median survival for patients treated with new TKIs like Mavelertinib exceeds 3 years .
Overcoming Therapeutic Resistance in Lung Cancer
Scientific Field
Application Summary
Mavelertinib is being studied for its potential to overcome therapeutic resistance in lung cancer . This involves understanding and predicting patterns of mutagenesis and exploring technologies to understand synthetically lethal dependencies and track cancer evolution through therapy .
Methods of Application
This application involves administering Mavelertinib as part of a combinatorial therapy targeting minimal residual disease and bypass pathways early based on projected resistance .
Results/Outcomes
While the results of these studies are not fully understood due to the complexity and heterogeneity of therapeutic resistance, insights have been gained into multiple mechanisms of resistance .
Giardiasis Therapy
Scientific Field
Application Summary
Mavelertinib has been identified as a potential new therapeutic for giardiasis , a common intestinal parasite infection.
Methods of Application
The specific methods of application for giardiasis therapy are not detailed in the source, but would likely involve oral administration of Mavelertinib.
Results/Outcomes
The source does not provide specific results or outcomes for this application .
Overcoming Drug Resistance in Lung Cancer
Application Summary
Mavelertinib is being studied for its potential to overcome drug resistance in lung cancer . This involves understanding and predicting patterns of mutagenesis and exploring technologies to understand synthetically lethal dependencies and track cancer evolution through therapy .
Results/Outcomes
Targeting Oncogene Addiction in Cancer
Application Summary
Mavelertinib is being used in the study of oncogene addiction in cancer . The receptor belongs to the ERBB family of receptors that bind ligands including EGF, TGFα, amphiregulin, epigen, betacellulin, heparin-binding EGF, and epiregulin .
Results/Outcomes
The results of these studies are not fully understood due to the complexity and heterogeneity of therapeutic resistance, but insights have been gained into multiple mechanisms of resistance .
Propiedades
IUPAC Name |
N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIUNVOCEFIUIU-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mavelertinib | |
CAS RN |
1776112-90-3 | |
Record name | Mavelertinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776112903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mavelertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Propenamide, N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl]-3-pyrrolidinyl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAVELERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXX2180047 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.